molecular formula C6H4N4 B1308142 2-methyl-1H-imidazole-4,5-dicarbonitrile CAS No. 40056-53-9

2-methyl-1H-imidazole-4,5-dicarbonitrile

Cat. No. B1308142
CAS RN: 40056-53-9
M. Wt: 132.12 g/mol
InChI Key: ZEAVNOQDMHVDLU-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound with two cyano groups (-C≡N) attached to an imidazole ring . It has a molecular weight of 132.12 .


Molecular Structure Analysis

The molecular structure of 2-methyl-1H-imidazole-4,5-dicarbonitrile is characterized by an imidazole ring with two cyano groups and one methyl group . The InChI key for this compound is ZEAVNOQDMHVDLU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methyl-1H-imidazole-4,5-dicarbonitrile is a solid at room temperature . It has a boiling point of 228-230°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-methyl-1H-imidazole-4,5-dicarbonitrile: is a valuable precursor in the synthesis of various heterocyclic compounds. Its structure allows for reactions that introduce different functional groups, creating a diverse range of imidazole derivatives . These derivatives are crucial in pharmaceuticals, agrochemicals, and dyes.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with metals such as cadmium. The crystal structure of diaqua-bis(2-methyl-1H-imidazole-4,5-dicarboxylato-κ2-O,N)cadmium(II) tetrahydrate has been determined, showcasing its potential in forming structurally diverse metal-organic frameworks (MOFs) .

Material Science

The thermal properties of imidazole derivatives, including 2-methyl-1H-imidazole-4,5-dicarbonitrile , are studied for their applications in material science. These compounds can be used in the development of new materials with specific thermal stability and conductivity properties .

Catalysis

Imidazole compounds are known to act as catalysts in various chemical reactions. The unique electronic configuration of 2-methyl-1H-imidazole-4,5-dicarbonitrile makes it suitable for catalyzing reactions, particularly in green chemistry applications .

Safety And Hazards

This compound is considered hazardous. If inhaled, it’s advised to move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . It’s important to call a doctor or Poison Control Center immediately in case of ingestion .

properties

IUPAC Name

2-methyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-4-9-5(2-7)6(3-8)10-4/h1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAVNOQDMHVDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397262
Record name 2-methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-imidazole-4,5-dicarbonitrile

CAS RN

40056-53-9
Record name 2-methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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